molecular formula C16H14N2O2 B13980604 4-[(2-Methylimidazo[1,2-a]pyridin-3-yl)methyl]benzoic acid CAS No. 152935-91-6

4-[(2-Methylimidazo[1,2-a]pyridin-3-yl)methyl]benzoic acid

Cat. No.: B13980604
CAS No.: 152935-91-6
M. Wt: 266.29 g/mol
InChI Key: BQOLRVQAYSWMED-UHFFFAOYSA-N
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Description

4-[(2-Methylimidazo[1,2-a]pyridin-3-yl)methyl]benzoic acid is a compound that belongs to the class of organic compounds known as imidazopyridines. These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring. The compound is of significant interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Methylimidazo[1,2-a]pyridin-3-yl)methyl]benzoic acid typically involves the formation of the imidazo[1,2-a]pyridine core followed by the introduction of the benzoic acid moiety. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone to form the imidazo[1,2-a]pyridine core. This is followed by a Friedel-Crafts acylation reaction to introduce the benzoic acid group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

4-[(2-Methylimidazo[1,2-a]pyridin-3-yl)methyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

4-[(2-Methylimidazo[1,2-a]pyridin-3-yl)methyl]benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(2-Methylimidazo[1,2-a]pyridin-3-yl)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2-Methylimidazo[1,2-a]pyridin-3-yl)methyl]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the imidazo[1,2-a]pyridine core with a benzoic acid moiety makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

152935-91-6

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

4-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]benzoic acid

InChI

InChI=1S/C16H14N2O2/c1-11-14(18-9-3-2-4-15(18)17-11)10-12-5-7-13(8-6-12)16(19)20/h2-9H,10H2,1H3,(H,19,20)

InChI Key

BQOLRVQAYSWMED-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)CC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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